![molecular formula C15H11NO3 B2957899 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione CAS No. 92789-55-4](/img/structure/B2957899.png)
2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It is an enzyme that catalyzes the conversion of arachidonic acid to prostanoids: prostaglandins, prostacyclin, and thromboxane .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione” can be viewed using Java or Javascript . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. This process involved epoxidation and opening of the epoxide with nucleophiles to create amino and triazole derivatives. Hydroxyl analogues were also obtained through cis-hydroxylation, showcasing a versatile approach to derivative synthesis Tan et al., 2016.
Biological Activities
Gunduğdu et al. (2020) investigated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. The study found that N-phenyl isoindole-1,3-dione derivatives exhibited significant inhibitory activity, suggesting the potential for therapeutic applications in diseases related to xanthine oxidase, such as gout Gunduğdu et al., 2020.
Photophysical and Chemical Properties
Akshaya et al. (2016) synthesized a novel phthalimide derivative and studied its solvatochromic behavior to estimate ground and singlet excited state dipole moments. This research contributes to the understanding of the photophysical properties of isoindole-1,3-dione derivatives, which could be beneficial in designing fluorescent markers or sensors Akshaya et al., 2016.
Anticancer Potential
Tan et al. (2020) explored the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups. Their findings highlighted the significance of substituents in determining the anticancer activities of these molecules, providing a basis for the development of new chemotherapeutic agents Tan et al., 2020.
AChE Inhibition
Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an acetylcholinesterase (AChE) inhibitor. This study indicated that the compound exhibits competitive inhibition on AChE, suggesting its potential for treating diseases like Alzheimer's Andrade-Jorge et al., 2018.
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVFXFHZAQLFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

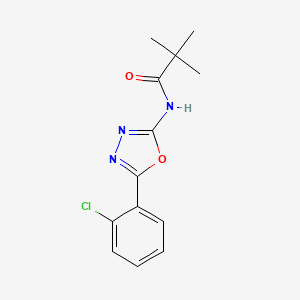
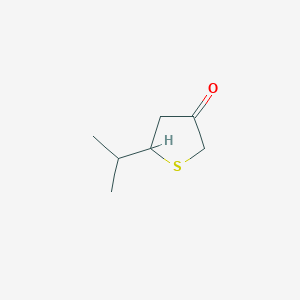
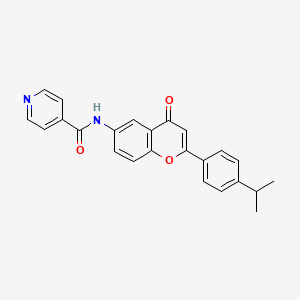

![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)
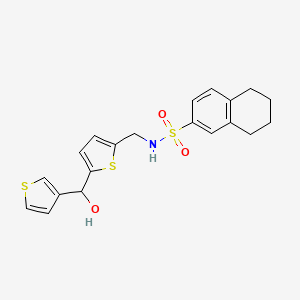
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
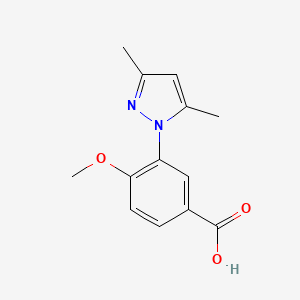

![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)
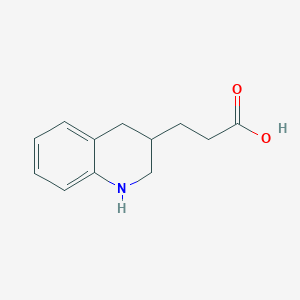
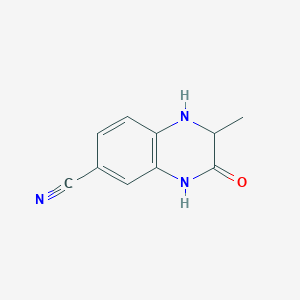
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)